

Spectroscopic Data Interpretation of Crotyl Mercaptan: A Technical Guide

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Compound of Interest

Compound Name: Crotyl mercaptan

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This technical guide provides an in-depth analysis of the spectroscopic data for **crotyl mercaptan** (2-butene-1-thiol), a volatile organosulfur compound. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in various research and development applications, including its role as a potential impurity or metabolite in drug development. This document summarizes predicted and experimental data, details experimental protocols, and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **crotyl mercaptan** (CAS No: 5954-72-3, Molecular Formula: C₄H₈S, Molecular Weight: 88.17 g/mol). [1][2] The data presented for NMR are based on established chemical shift predictions for its structural motifs, while the IR and MS data are based on experimental spectra available in public databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Crotyl Mercaptan**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5 - 5.7	m	2H	-CH=CH- (vinylic protons)
~3.1 - 3.3	d	2H	-CH ₂ -SH (allylic protons)
~1.7	d	3H	CH ₃ -CH= (allylic methyl protons)
~1.3	t	1H	-SH (thiol proton)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Crotyl Mercaptan**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~125 - 135	CH	=CH-CH ₂ -
~120 - 130	CH	CH ₃ -CH=
~30 - 40	CH ₂	-CH ₂ -SH
~15 - 20	CH ₃	CH ₃ -

Table 3: Experimental Infrared (IR) Absorption Bands for **Crotyl Mercaptan**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020	Medium	=C-H stretch (sp ² C-H)
~2920	Medium	-C-H stretch (sp ³ C-H)
~2560	Weak	S-H stretch (thiol)
~1670	Medium	C=C stretch (alkene)
~965	Strong	=C-H bend (trans alkene out-of-plane)

Source: Based on vapor phase IR spectra from public databases.[3]

Table 4: Experimental Mass Spectrometry (MS) Fragmentation Data for **Crotyl Mercaptan**

m/z	Relative Intensity	Assignment
88	Moderate	$[M]^+$ (Molecular ion)
73	Moderate	$[M - CH_3]^+$
55	Strong	$[M - SH]^+$
41	High	$[C_3H_5]^+$ (Allyl cation)

Source: Based on GC-MS data from public databases.[3]

Interpretation of Spectroscopic Data

1H NMR Spectrum

The proton NMR spectrum of **crotyl mercaptan** is expected to show four distinct signals corresponding to the different proton environments in the molecule. The two vinylic protons on the carbon-carbon double bond will appear in the downfield region (~5.5 - 5.7 ppm) as a complex multiplet due to coupling to each other and the adjacent methyl and methylene protons. The two allylic protons of the methylene group attached to the sulfur atom are expected around 3.1 - 3.3 ppm, likely as a doublet due to coupling with the adjacent vinylic proton. The three protons of the methyl group will resonate further upfield (~1.7 ppm) as a doublet, coupling with the adjacent vinylic proton. The thiol proton signal (~1.3 ppm) is typically a triplet due to coupling with the adjacent methylene protons, although its chemical shift and multiplicity can be variable and it may be broadened by exchange.

^{13}C NMR Spectrum

The carbon NMR spectrum is predicted to display four signals, one for each unique carbon atom. The two sp^2 hybridized carbons of the double bond are expected in the range of 120-135 ppm. The sp^3 hybridized carbon of the methylene group bonded to the sulfur will appear around 30-40 ppm. The methyl group's carbon will be the most upfield signal, expected around 15-20 ppm.

Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present. A weak absorption band around 2560 cm^{-1} is characteristic of the S-H stretching vibration of the thiol group. The presence of the carbon-carbon double bond is confirmed by a C=C stretching vibration of medium intensity at approximately 1670 cm^{-1} . The spectrum also shows C-H stretching bands: the one above 3000 cm^{-1} ($\sim 3020\text{ cm}^{-1}$) is indicative of sp^2 C-H bonds (vinylic hydrogens), while the one just below 3000 cm^{-1} ($\sim 2920\text{ cm}^{-1}$) corresponds to sp^3 C-H bonds (allylic and methyl hydrogens). A strong band around 965 cm^{-1} suggests a trans-configuration of the double bond, arising from the out-of-plane C-H bending vibration.

Mass Spectrum

The electron ionization (EI) mass spectrum of **crotyl mercaptan** is expected to show a molecular ion peak $[\text{M}]^+$ at an m/z of 88, corresponding to its molecular weight. Common fragmentation patterns for thiols include the loss of the sulfhydryl radical ($\bullet\text{SH}$), leading to a peak at m/z 55. The loss of a methyl radical ($\bullet\text{CH}_3$) would result in a fragment at m/z 73. A prominent peak at m/z 41 is likely due to the stable allyl cation $[\text{C}_3\text{H}_5]^+$, formed through cleavage of the C-S bond.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For a volatile liquid like **crotyl mercaptan**, approximately 5-10 mg of the neat sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a standard 5 mm NMR tube. It is crucial to ensure the sample is free of particulate matter. The tube should be capped securely to prevent evaporation.
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
- **^1H NMR Acquisition:** A standard proton experiment is run. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T_1) is necessary.

- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (Neat Liquid):** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin film.
- **Instrumentation:** A standard FTIR spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.

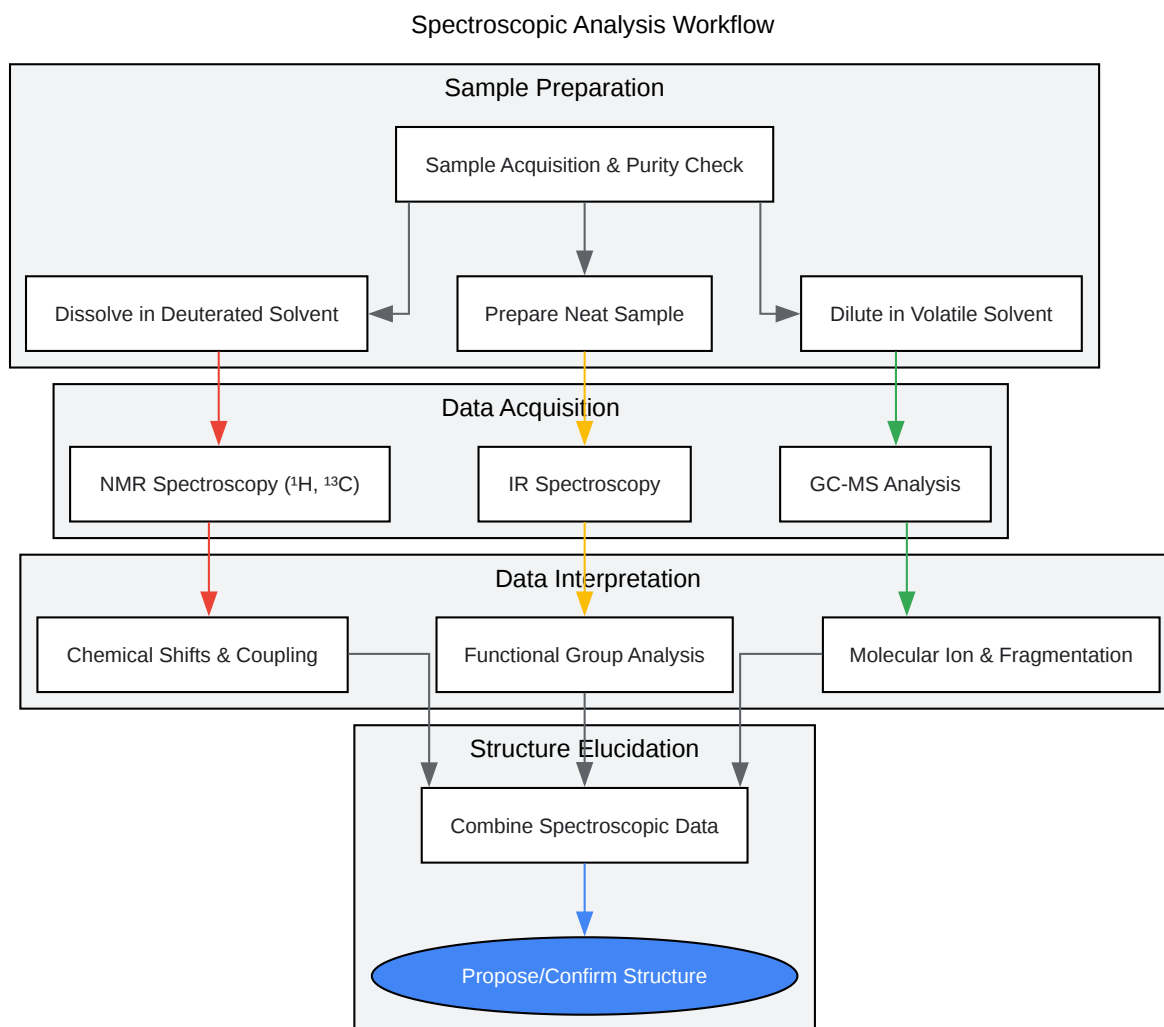
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** For a volatile compound, a dilute solution (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or hexane.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- **GC Conditions:**
 - **Injector:** Split/splitless injector, typically operated at 250°C .
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is commonly used.
 - **Oven Program:** A temperature gradient is employed, for example, starting at 40°C for 2 minutes, then ramping at $10^{\circ}\text{C}/\text{min}$ to 250°C and holding for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **MS Conditions:**

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or ion trap.
- Scan Range: m/z 35-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of a compound like **crotyl mercaptan**.



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Caption: Workflow for spectroscopic data acquisition and interpretation.

This comprehensive guide provides the necessary spectroscopic information and procedural knowledge for the confident identification and characterization of **crotyl mercaptan**. The combination of NMR, IR, and MS data offers a powerful and synergistic approach to structural elucidation for researchers and professionals in the chemical and pharmaceutical sciences.

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